2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid
Description
Chemical Identity & Structural Characterization
Systematic IUPAC Nomenclature & Structural Derivation
The IUPAC name 2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid reflects its hierarchical structure:
- Benzoic acid backbone : A benzene ring with a carboxylic acid group at position 2.
- Anilino-carbamoyl substituent : An aniline derivative linked via a carbonyl group to a 4-substituted aniline, which itself is connected to a tetrahydro-2-furanylmethylamine.
The synthetic route involves sequential amide bond formation between tetrahydrofuran derivatives and aromatic amines, followed by coupling with benzoic acid.
Key Structural Components:
| Component | Functional Group | Position |
|---|---|---|
| Benzoic acid | -COOH | Position 2 |
| Aniline | -NH-C(=O)- | Para to benzoic acid |
| Tetrahydrofuran | -CH₂-O-C₃H₆ | Methylamino-carbonyl linkage |
Molecular Formula & Stereochemical Configuration Analysis
Molecular Formula : C₂₀H₂₀N₂O₅
Molecular Weight : 368.38 g/mol.
The compound lacks stereogenic centers in its structure, as inferred from the SMILES string:C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O.
However, the tetrahydrofuran ring adopts a chair-like conformation in solution, as typical for saturated five-membered heterocycles.
Properties
IUPAC Name |
2-[[4-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-18(21-12-15-4-3-11-27-15)13-7-9-14(10-8-13)22-19(24)16-5-1-2-6-17(16)20(25)26/h1-2,5-10,15H,3-4,11-12H2,(H,21,23)(H,22,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJHFVGJSRFKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Characteristics
- Molecular Formula : C21H22N2O5
- Molecular Weight : 382.42 g/mol
- InChIKey : IXROMTMTZUKCAQ-UHFFFAOYSA-N
Structural Representation
The compound features a benzoic acid core with a tetrahydro-2-furanylmethyl amino group, which is significant for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tetrahydro-2-furanylmethyl group enhances its lipophilicity, facilitating better membrane permeability and interaction with cellular targets.
Pharmacological Effects
- Antimicrobial Activity : Studies have indicated that similar compounds exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Research suggests that derivatives of benzoic acid can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Antitumor Activity : Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential as anticancer agents.
Case Studies
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related benzoic acid derivatives, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing activity .
- Anti-inflammatory Research : In a clinical trial assessing the anti-inflammatory effects of benzoic acid derivatives, patients treated with these compounds showed a marked reduction in inflammatory markers compared to the control group .
- Cancer Cell Apoptosis : A recent study investigated the effects of various benzoic acid derivatives on human cancer cell lines, revealing that certain modifications led to increased apoptotic activity, suggesting a promising avenue for cancer therapy .
Comparison of Biological Activities
Synthesis Pathway Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| 1 | Tetrahydro-2-furanylmethyl amine + Carbonyl source | Reflux in organic solvent |
| 2 | Addition of aniline derivative | Stirring at room temperature |
| 3 | Acidification to form benzoic acid derivative | Neutralization and crystallization |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)benzoic acid
- Structure: Features a 3-phenylpropanoyl group on the anilino ring instead of THF.
- This modification may enhance membrane permeability in biological systems .
- Applications : Similar derivatives are used in drug discovery for targeting hydrophobic binding pockets .
2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid
- Structure: Substituted with a diethylamino group (-N(C₂H₅)₂) on the anilino ring.
- Properties: The basic diethylamino group introduces pH-dependent solubility (higher solubility in acidic conditions). Molecular weight: 312.36 g/mol (lighter than the THF analog) .
- Applications: Amino-substituted benzoic acids are common intermediates in dye synthesis and pharmaceuticals .
2-[(4-Aminobenzoyl)amino]benzoic acid
- Structure: Contains a 4-aminobenzoyl group instead of THF.
- Properties : The primary amine (-NH₂) enhances hydrogen-bonding capacity and reactivity, making it suitable for conjugation reactions. Molecular formula: C₁₄H₁₂N₂O₃ .
- Applications : Used in medicinal chemistry for synthesizing bioactive molecules, such as kinase inhibitors .
2-(2-Nitroanilino)benzoic acid
- Structure: Substituted with a nitro group (-NO₂) at the 2-position of the anilino ring.
- Properties : The electron-withdrawing nitro group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitution. Forms hydrogen-bonded dimers via carboxylic acid groups .
- Applications: Key intermediate in synthesizing dibenzodiazepinone derivatives, which have antipsychotic activity .
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
- Structure : Incorporates a 6-bromo-4-phenylquinazoline heterocycle instead of THF.
- Properties : The bromine atom and quinazoline ring enhance halogen bonding and π-π stacking interactions, critical for binding to biological targets. Molecular formula: C₂₁H₁₅BrN₃O₂ .
- Applications : Quinazoline derivatives are studied for anticancer and antimicrobial activity .
Mechanistic and Functional Insights
- Hydrogen Bonding : The THF group in the target compound provides oxygen atoms for H-bonding, critical for interactions with biological targets like enzymes or receptors .
- Steric Effects: Bulky substituents (e.g., phenylpropanoyl) may hinder binding to compact active sites but improve selectivity for larger pockets .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) reduce aromatic electron density, affecting reactivity in substitution reactions .
Preparation Methods
Reaction Sequence
-
Formation of 4-aminobenzamide intermediate :
-
Urea linkage installation :
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Prevents decarboxylation |
| Molar Ratio (Acid:Anhydride) | 1:1.2 | Minimizes dimerization |
| THFIC Equivalents | 1.5 | Ensures complete urea formation |
| Reaction Time | 5–7 hours | Balances conversion vs. degradation |
Key Advantage : Reduces toluene usage by 80% compared to traditional methods.
Alternative Solution-Phase Route
For laboratories lacking high-temperature reactors, a stepwise solution method is viable:
Step 1: Benzoyl Chloride Activation
Step 2: Amine Coupling
-
React the acid chloride with tetrahydrofurfuryl amine in dichloromethane (DCM).
-
Add triethylamine (TEA) as HCl scavenger.
Critical Note : Excess TEA (>3 eq.) causes THF ring opening via nucleophilic attack.
Green Chemistry Innovations
Mechanochemical Synthesis
Microwave Assistance
-
15-minute microwave irradiation (300 W, 120°C) accelerates urea bond formation.
Purification and Characterization
Crystallization Protocol
Analytical Data Table
| Technique | Key Observations | Confirmation |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (d, J=8.4 Hz, 2H, Ar–H) | Aromatic protons |
| δ 4.12 (m, 1H, THF–CH–O) | THF moiety | |
| HPLC | Retention time: 6.78 min (98.2% purity) | Purity check |
| MS (ESI+) | m/z 369.14 [M+H]⁺ | MW confirmation |
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
